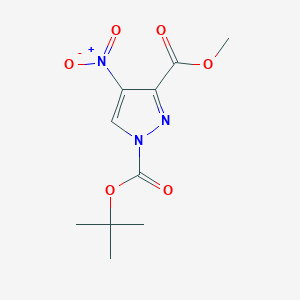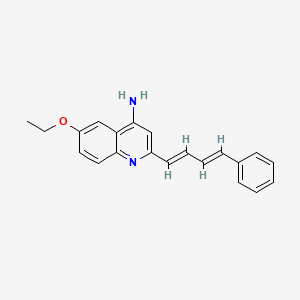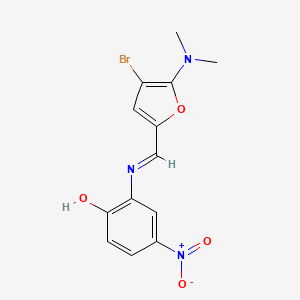
Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate is a chemical compound with the molecular formula C8H11NOS It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate typically involves the reaction of 1,5-dimethyl-1H-pyrrole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield the desired carbimidothioate compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or chloroform
Catalyst: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carbimidothioate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbimidothioate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like acetic acid or water; temperatures ranging from 0°C to 25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from -10°C to 25°C.
Substitution: Nucleophiles such as amines, alcohols, or thiols; solvents like dichloromethane or ethanol; temperatures ranging from 0°C to 50°C.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted carbimidothioates
Aplicaciones Científicas De Investigación
Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 1,5-dimethyl-1H-pyrrole-2-carboxylate
- 1,5-Dimethyl-1H-pyrrole-2-carboxamide
- 1,5-Dimethyl-1H-pyrrole-2-carboxylic acid
Uniqueness
Methyl 1,5-dimethyl-1H-pyrrole-2-carbimidothioate is unique due to its carbimidothioate functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H12N2S |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
methyl 1,5-dimethylpyrrole-2-carboximidothioate |
InChI |
InChI=1S/C8H12N2S/c1-6-4-5-7(10(6)2)8(9)11-3/h4-5,9H,1-3H3 |
Clave InChI |
WBXIVMKUVCSGHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C)C(=N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)

![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)

![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)


